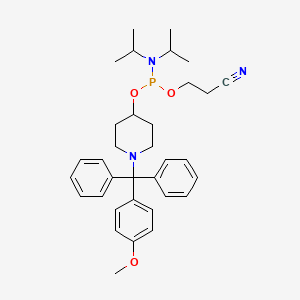
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is a complex organic compound used primarily in the field of organic synthesis. It is known for its role as a phosphoramidite reagent, which is crucial in the synthesis of oligonucleotides and other nucleic acid derivatives .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite typically involves the reaction of 1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl with diisopropylphosphoramidous dichloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoramidite group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form phosphoramidate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the cyanoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine or tert-butyl hydroperoxide for oxidation reactions, and nucleophiles such as amines or alcohols for substitution reactions. These reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products Formed
The major products formed from these reactions include various phosphoramidate and substituted phosphoramidite derivatives, which are useful intermediates in the synthesis of more complex molecules .
科学的研究の応用
2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite has several scientific research applications:
Chemistry: It is used in the synthesis of oligonucleotides, which are essential for genetic research and biotechnology.
Biology: It plays a role in the development of nucleic acid-based therapeutics and diagnostics.
Medicine: It is used in the synthesis of antisense oligonucleotides, which are used to treat genetic disorders.
Industry: It is employed in the production of synthetic DNA and RNA for various industrial applications
作用機序
The compound exerts its effects primarily through its role as a phosphoramidite reagent. It facilitates the formation of phosphodiester bonds between nucleotides, which is a crucial step in the synthesis of oligonucleotides. The molecular targets involved include the hydroxyl groups of nucleotides, which react with the phosphoramidite group to form the desired phosphodiester linkage .
類似化合物との比較
Similar Compounds
- 2-Cyanoethyl (6-(((4-methoxyphenyl)diphenylmethyl)amino)hexyl) diisopropylphosphoramidite
- 6-(4-Monomethoxytritylamino)hexyl-(2-cyanoethyl)-(N,N-diisopropyl)-phosphoramidite
Uniqueness
Compared to similar compounds, 2-Cyanoethyl (1-((4-methoxyphenyl)diphenylmethyl)piperidin-4-yl) diisopropylphosphoramidite is unique due to its specific structure, which provides distinct reactivity and stability. This makes it particularly suitable for the synthesis of oligonucleotides with high efficiency and yield .
特性
分子式 |
C34H44N3O3P |
|---|---|
分子量 |
573.7 g/mol |
IUPAC名 |
3-[[di(propan-2-yl)amino]-[1-[(4-methoxyphenyl)-diphenylmethyl]piperidin-4-yl]oxyphosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C34H44N3O3P/c1-27(2)37(28(3)4)41(39-26-12-23-35)40-33-21-24-36(25-22-33)34(29-13-8-6-9-14-29,30-15-10-7-11-16-30)31-17-19-32(38-5)20-18-31/h6-11,13-20,27-28,33H,12,21-22,24-26H2,1-5H3 |
InChIキー |
BKZHWXMMOQNHIE-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CCN(CC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[4-(4-ethoxycarbonylphenyl)phenyl]benzoate](/img/structure/B14019463.png)

![N-[2-[2-(2-amino-3-phenylpropanoyl)hydrazinyl]-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B14019474.png)
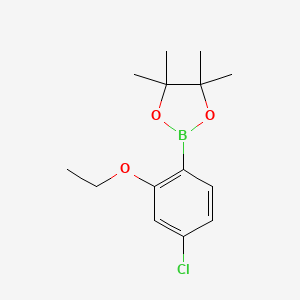
![2-[(3,8-Dibromophenanthridin-6-yl)amino]ethanol](/img/structure/B14019487.png)
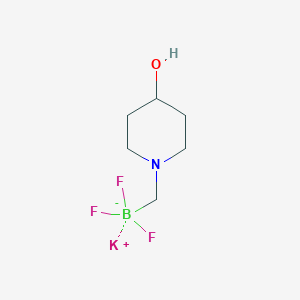
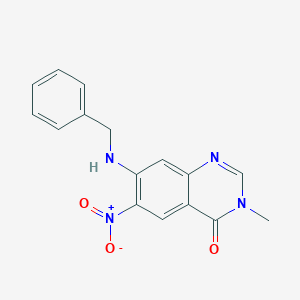
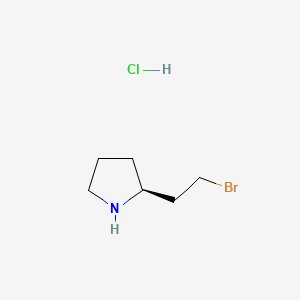
![2-Chloro-4-methylbenzo[h]quinoline](/img/structure/B14019512.png)
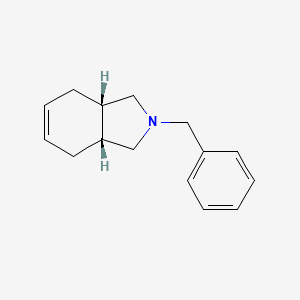

![4-[3,5-Dioxo-4-(phenylcarbamoyl)cyclohexyl]phenyl phenylcarbamate](/img/structure/B14019530.png)

